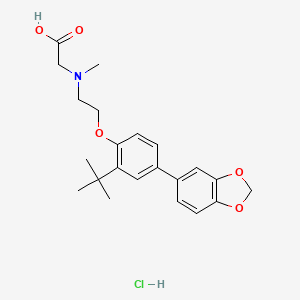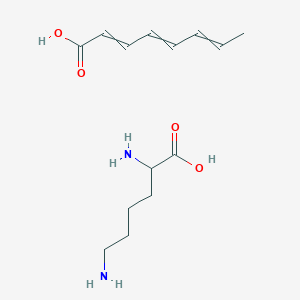
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine octatrienoate is a bioactive chemical.
Applications De Recherche Scientifique
Metabolic Pathways and Beta-oxidation
Research on octa-2,4,6-trienoic acid has explored its role in metabolic pathways, particularly focusing on the mitochondrial beta-oxidation process. This unsaturated fatty acid with conjugated double bonds is a respiratory substrate of coupled rat liver mitochondria, undergoing beta-oxidation facilitated by specific enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase. This process is crucial for the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989).
Spectrophotometric Analysis
The quantification of 2,6-diaminohexanoic acid, a substance used in pharmaceutical formulations, has been the subject of analytical chemistry studies. Spectrophotometric methods in the ultraviolet region have been validated for accurately determining the quantitative composition of this compound, demonstrating its significance in the quality control of pharmaceutical substances (Kucherenko et al., 2018).
Biochemical Studies in Plants
The biochemical behavior of 2,6-diaminohexanoic acid has been studied in various biological systems, including its absorption and reaction at different pH levels in a cactus species, Euphorbia trigona. This research contributes to our understanding of essential amino acids in plant biology and their interactions with environmental factors (Sabir et al., 2017).
Biochemical Synthesis and Applications
The biochemical synthesis and applications of compounds related to 2,6-diaminohexanoic acid and octa-2,4,6-trienoic acid are explored in various studies. These include the development of methods for synthesizing related compounds and understanding their role in different biological and chemical processes. For instance, the study of enzymatic oxidation in algae and the synthesis of novel compounds through chemical reactions are areas where these compounds find application (Hamberg, 1993).
Propriétés
Numéro CAS |
1226758-30-0 |
|---|---|
Nom du produit |
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid |
Formule moléculaire |
C14H24N2O4 |
Poids moléculaire |
284.35 |
Nom IUPAC |
L-lysine compound with (2E,4E,6E)-octa-2,4,6-trienoic acid (1:1) |
InChI |
InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1 |
Clé InChI |
OEYUNABQRGCAIM-HQNWCZRTSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C/C=C/C=C/C=C/C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysine octatrienoate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



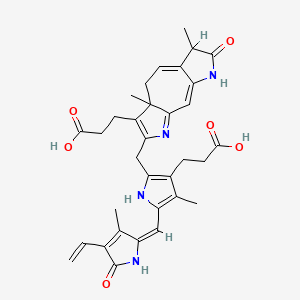

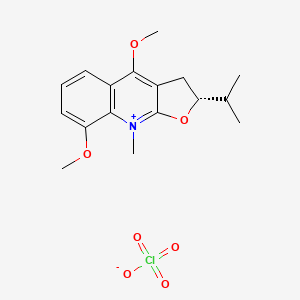
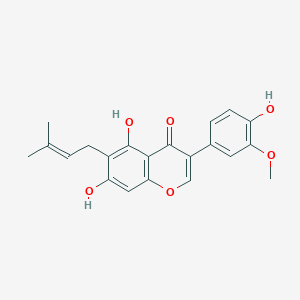
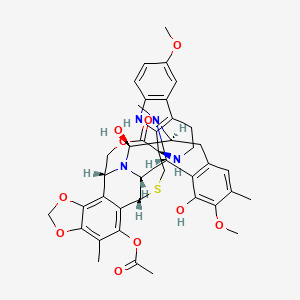
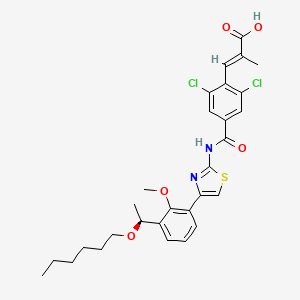

![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
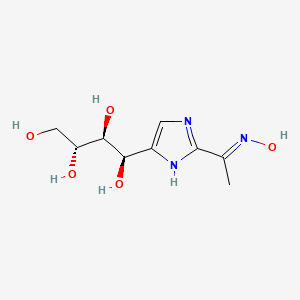
![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)

![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)

